molecular formula C11H10ClFO3 B2371894 Ethyl 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate CAS No. 951784-80-8

Ethyl 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate

Cat. No.: B2371894
CAS No.: 951784-80-8
M. Wt: 244.65
InChI Key: PIRZKOYCVITLMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate is a fluorinated β-ketoester compound that serves as a versatile and high-value building block in organic and medicinal chemistry research. This compound features a ketoester chain attached to a 2-chloro-4-fluorophenyl ring, a structure that is frequently employed in the synthesis of more complex molecules. The presence of both electron-withdrawing substituents (chloro and fluoro) on the aromatic ring fine-tunes the electronic properties of the system, influencing its reactivity and the regioselectivity of subsequent reactions. Researchers primarily utilize this β-ketoester in Claisen-type condensations and as a precursor for heterocyclic synthesis, enabling access to libraries of compounds for drug discovery screening. Its specific value lies in its role as a key intermediate for the development of active pharmaceutical ingredients (APIs), particularly those containing a fluorinated phenyl group, which is a common motif designed to enhance metabolic stability, membrane permeability, and binding affinity in candidate drugs. The mechanism of action for this building block is rooted in its chemical reactivity; the activated methylene group situated between the carbonyl and ester functionalities is highly nucleophilic. This allows it to undergo deprotonation and attack various electrophiles or participate in cyclocondensation reactions to form pyrazoles, isoxazoles, and other privileged scaffolds in medicinal chemistry. The fluorine atom's strategic ortho- and para- positioning also makes it a valuable probe for studying structure-activity relationships (SAR) in lead optimization programs. This product is intended for research applications as a chemical synthesis intermediate and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFO3/c1-2-16-11(15)6-10(14)8-4-3-7(13)5-9(8)12/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRZKOYCVITLMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen Condensation with Diethyl Carbonate and 2-Chloro-4-fluoroacetophenone

This method leverages the nucleophilic attack of a malonate derivative on an activated ketone. A representative protocol involves:

Reagents and Conditions

  • Base : Sodium hydride (NaH, 60% in mineral oil)
  • Solvent : Dry toluene
  • Substrates : Diethyl carbonate, 2-chloro-4-fluoroacetophenone
  • Temperature : 50°C for 18 hours
  • Workup : Acidification with HCl, extraction with diethyl ether, and drying over MgSO₄.

Mechanistic Overview

  • Deprotonation : NaH generates the enolate from diethyl carbonate.
  • Condensation : The enolate attacks the electrophilic carbonyl carbon of 2-chloro-4-fluoroacetophenone.
  • Esterification : Intramolecular cyclization forms the β-keto ester.

Yield and Purity

  • Yield : 42% (unoptimized, prioritizing purity over quantity).
  • Tautomerism : The product exists as a mixture of keto and enol forms, confirmed by NMR.
Parameter Value Source
Reaction time 18 hours
Solvent Dry toluene
Yield 42%

Esterification of 3-(2-chloro-4-fluorophenyl)-3-oxopropanoic Acid

This method directly converts the carboxylic acid precursor to the ester. While less detailed in literature, analogous protocols for similar compounds provide insights:

Reagents and Conditions

  • Catalyst : Sulfuric acid (H₂SO₄) or other strong acids
  • Solvent : Ethanol
  • Substrate : 3-(2-chloro-4-fluorophenyl)-3-oxopropanoic acid
  • Temperature : Reflux (78–80°C).

Mechanistic Overview

  • Acid Catalysis : Protonation of the hydroxyl group enhances electrophilicity.
  • Nucleophilic Attack : Ethanol attacks the carbonyl carbon, forming the ester.

Challenges

  • Equilibrium : Reversible nature of esterification necessitates excess ethanol or azeotropic removal of water.
  • Purification : Distillation or crystallization may be required for high-purity product.

Industrial-Scale Production and Process Optimization

For large-scale synthesis, continuous flow chemistry and automated reactors are employed to enhance efficiency:

Key Parameters

Factor Optimal Range Impact
Temperature 80–100°C Reaction rate, yield
Catalyst concentration 1–5 mol% Minimizes side reactions
Pressure Atmospheric or mild (1–5 bar) Solvent stability

Advantages

  • Precision : Automated control of temperature and flow rates.
  • Safety : Reduced handling of hazardous reagents.

Purification and Characterization

Common Techniques

Method Details Outcomes
NMR Spectroscopy ¹H and ¹³C spectra in CDCl₃ or DMSO-d₆ Confirms tautomerism, functional groups
LCMS ESI+ mode, m/z 245.19 [M+H]+ Validates molecular weight
HPLC C18 column, ACN/H₂O gradient Assesses purity (>95%)
NMR Data (Keto Tautomer)
Proton δ (ppm) Multiplicity Integration
Aromatic (H-3, H-5) 7.63 (dd), 7.14–6.93 (m) 1H, 2H 1H, 2H
Methoxy (CH₂) 4.12 (q) Quartet 2H
Ethyl (CH₃) 1.18 (t) Triplet 3H

Comparative Analysis of Methods

Method Advantages Limitations Yield
Claisen condensation Direct synthesis from acetophenone Tautomer mixture, low yield 42%
Esterification Simple reagents, scalable Requires acid catalyst, equilibrium challenges N/A

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are used.

Major Products

    Substitution: Products depend on the nucleophile used, resulting in compounds like amines or thioethers.

    Reduction: The major product is the corresponding alcohol.

    Hydrolysis: The products are 3-(2-chloro-4-fluorophenyl)-3-oxopropanoic acid and ethanol.

Scientific Research Applications

Ethyl 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ester group can undergo hydrolysis, releasing the active carboxylic acid which can interact with biological targets.

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related β-keto esters, emphasizing substituent effects, physicochemical properties, and applications.

Table 1: Structural Analogs of Ethyl 3-(2-Chloro-4-Fluorophenyl)-3-Oxopropanoate

Compound Name Substituents Molecular Formula Molecular Weight CAS No. Key Applications/Synthesis Roles References
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate 4-Fluorophenyl C11H11FO3 210.2 1999-00-4 Medicinal chemistry; intermediate for kinase inhibitors
Ethyl 3-(3-nitrophenyl)-3-oxopropanoate 3-Nitrophenyl C11H11NO5 237.21 52119-38-7 Laboratory chemical; nitro group enhances electrophilicity
Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate 3-Cl, 4-OCH3 C12H13ClO4 262.68 1192136-17-6 Synthesis of heterocycles; methoxy as EDG moderates reactivity
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate 3,5-Difluorophenyl C11H10F2O3 228.19 L035912 (Cat) Drug intermediate; balanced electronic effects for bioavailability
Ethyl 2-chloro-3-(4-chlorophenyl)-3-oxopropanoate 2-Cl, 4-Cl-phenyl C11H10Cl2O3 261.1 24045-75-8 Steric hindrance impacts reaction pathways
Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate 2-OCH3 C12H14O4 222.24 N/A Alkylation reactions; methoxy as EDG reduces keto reactivity
Electronic Effects
  • Chloro and Fluoro Groups : Chlorine (Cl) is a stronger electron-withdrawing group (EWG) than fluorine (F), increasing the electrophilicity of the keto group. This enhances reactivity in nucleophilic additions (e.g., formation of pyrazoles or indoles) .
  • Methoxy Groups: As electron-donating groups (EDG), methoxy substituents (e.g., in Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate) reduce keto electrophilicity, slowing reactions like Michael additions but enabling regioselective alkylations .
  • Nitro Groups: The nitro group in Ethyl 3-(3-nitrophenyl)-3-oxopropanoate significantly activates the keto carbon, making it highly reactive in cyclocondensation reactions .
Steric Effects
Pharmaceutical Relevance
  • Fluorinated Derivatives: Compounds like Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate are prized for their metabolic stability and bioavailability, making them key intermediates in kinase inhibitors .
  • Chlorinated Derivatives: Ethyl 2-chloro-3-(4-chlorophenyl)-3-oxopropanoate is used in antimicrobial agents, where halogenation enhances target binding .

Biological Activity

Ethyl 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate, also known as TAK-242, is an organic compound that has garnered attention for its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₀ClF O₃
  • CAS Number : 951784-80-8
  • The compound features a chloro and fluoro substituted phenyl ring, which contributes to its biological activity.

The primary mechanism of action for this compound involves its interaction with Toll-Like Receptor 4 (TLR4) . This receptor plays a crucial role in the immune response by recognizing pathogens and initiating inflammatory processes.

  • Mode of Action : TAK-242 acts by blocking the signaling mediated by the intracellular domain of TLR4.
  • Result of Action : This blockade suppresses the production of multiple cytokines, thereby reducing inflammation and potentially modulating immune responses.

Biological Activities

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against various pathogens; specific MICs require further study.
Anti-inflammatoryInhibits TLR4 signaling and reduces cytokine production.
Enzyme InhibitionPotential interactions with enzymes involved in inflammatory pathways.

Case Study Analysis

A study conducted on the compound's effects on macrophages demonstrated significant reductions in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) when treated with this compound. This suggests its potential utility in managing conditions characterized by excessive inflammation .

Future Directions

Research continues to explore the full spectrum of biological activities associated with this compound. Future studies should focus on:

  • Detailed Mechanistic Studies : Understanding how the compound interacts at the molecular level with TLR4 and other potential targets.
  • Broader Antimicrobial Testing : Evaluating efficacy against a wider range of microbial pathogens.
  • Clinical Trials : Assessing therapeutic effects in clinical settings for inflammatory diseases.

Q & A

Basic: What synthetic methodologies are most effective for producing Ethyl 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate, and how do reaction parameters impact yield?

Answer:
The compound is typically synthesized via Claisen condensation between ethyl acetoacetate and 2-chloro-4-fluorobenzoyl chloride under basic conditions (e.g., NaH or K₂CO₃ in aprotic solvents like DMF) . Key parameters include:

  • Temperature : Elevated temperatures (60–80°C) accelerate the reaction but may increase side products.
  • Solvent choice : Polar aprotic solvents enhance nucleophilic acyl substitution.
  • Stoichiometry : Excess benzoyl chloride (1.2–1.5 equivalents) improves conversion.
    Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) achieves >90% purity. Yields range from 65–85%, depending on the base and solvent .

Advanced: How can crystallographic data discrepancies be resolved for this compound, particularly in cases of twinning or disorder?

Answer:
For X-ray crystallography, SHELXL (for refinement) and SHELXD (for phase solving) are robust tools for handling twinned or disordered data . Strategies include:

  • High-resolution data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
  • Twin refinement : Apply the TWIN/BASF commands in SHELXL to model twinning fractions.
  • Disorder modeling : Split occupancy for disordered atoms (e.g., ethyl or fluorophenyl groups) and apply restraints (SIMU/DELU) to thermal parameters .

Basic: What spectroscopic markers in NMR and IR confirm the structure of this compound?

Answer:

  • ¹H NMR :
    • Ethyl group : Triplet at δ 1.2–1.4 ppm (CH₃) and quartet at δ 4.1–4.3 ppm (CH₂).
    • Aromatic protons : Doublets at δ 7.3–8.1 ppm (J = 8–9 Hz for fluorophenyl coupling).
    • Ketone β-proton : Singlet at δ 3.8–4.0 ppm (CH₂ adjacent to carbonyl) .
  • IR : Strong absorption at ~1730 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (aryl ketone C=O) .

Advanced: How can computational modeling predict the regioselectivity of nucleophilic attacks on this compound?

Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates electrophilic Fukui indices to identify reactive sites:

  • The β-keto ester moiety shows high electrophilicity at the ketone carbonyl (C=O), favoring nucleophilic attack (e.g., Grignard reagents or enamines).
  • Substituent effects: The 2-chloro-4-fluorophenyl group electron-withdrawing effects increase the electrophilicity of the ketone by ~15% compared to unsubstituted analogs .

Basic: How does the electronic nature of substituents influence the compound’s reactivity in Michael additions?

Answer:
The 2-chloro-4-fluorophenyl group enhances the electrophilicity of the α,β-unsaturated ketone intermediate (formed via keto-enol tautomerism). Comparative studies with analogs (e.g., 4-fluorophenyl or 2,4-dichloro derivatives) show:

  • Electron-withdrawing groups (Cl, F) : Accelerate Michael addition rates by stabilizing the transition state.
  • Steric effects : The 2-chloro substituent slightly hinders nucleophile approach, reducing yields by ~10% compared to para-substituted analogs .

Advanced: What experimental strategies validate the compound’s potential as a kinase inhibitor in medicinal chemistry?

Answer:

  • Kinase inhibition assays : Use ATP-Glo™ assays to measure IC₅₀ values against target kinases (e.g., EGFR or VEGFR2).
  • Structure-activity relationship (SAR) : Synthesize derivatives with modified substituents (e.g., replacing Cl with Br or F) to assess potency.
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to kinase active sites. Preliminary data suggest the trifluoromethyl analog (Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-oxopropanoate) shows 5x higher affinity due to hydrophobic interactions .

Basic: What chromatographic techniques are optimal for analyzing purity and stability under storage?

Answer:

  • HPLC : Use a C18 column (4.6 × 250 mm) with a gradient of acetonitrile/water (0.1% TFA). Retention time: ~8.2 min.
  • Stability testing : Store at -20°C under argon to prevent hydrolysis. Accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% decomposition .

Advanced: How does the compound’s crystal packing affect its physicochemical properties?

Answer:
Single-crystal studies reveal:

  • Intermolecular interactions : C=O···H–C hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.5 Å) between fluorophenyl groups stabilize the lattice.
  • Solubility : Polar solvents (DMF, DMSO) disrupt these interactions, enhancing solubility.
  • Melting point : The compound melts at 157–160°C, correlating with strong van der Waals forces .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.